Product packaging for Alk/egfr-IN-2(Cat. No.:)

Alk/egfr-IN-2

Cat. No.: B12382144
M. Wt: 572.1 g/mol
InChI Key: AMMOSDRENOSFIO-LDLOPFEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alk/egfr-IN-2 is a novel, small-molecule dual-target inhibitor designed to simultaneously target Anaplastic Lymphoma Kinase (ALK) and the Epidermal Growth Factor Receptor (EGFR). This compound is of significant interest in oncology research, particularly for investigating treatment strategies in non-small cell lung cancer (NSCLC). The coexistence of EGFR mutations and ALK rearrangements, once considered rare, is an increasingly recognized clinical phenomenon thanks to advanced detection methods, and dual inhibitors represent a promising approach to address this complexity . Furthermore, research has established that activation of the EGFR pathway can serve as a key mechanism of acquired resistance to ALK tyrosine kinase inhibitors (TKIs) such as crizotinib, making the dual inhibition strategy crucial for overcoming treatment resistance . The rational design of compounds like this compound often incorporates structural features from established ALK inhibitors (e.g., ceritinib) and EGFR inhibitors (e.g., osimertinib), frequently based on a 2,4-diarylaminopyrimidine scaffold to achieve high potency against both kinase targets . By concurrently blocking ALK and EGFR signaling pathways, this inhibitor can effectively suppress cancer cell proliferation, induce apoptosis, and inhibit the invasion and migration of tumor cells in vitro . This compound is intended for research use to further explore the efficacy of dual kinase targeting, the mechanisms of drug resistance, and the development of new therapeutic candidates for cancers driven by these oncogenes. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H34ClN7O3S B12382144 Alk/egfr-IN-2

Properties

Molecular Formula

C27H34ClN7O3S

Molecular Weight

572.1 g/mol

IUPAC Name

N-[5-[[5-chloro-4-[2-[(R)-ethylsulfinyl]anilino]pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide

InChI

InChI=1S/C27H34ClN7O3S/c1-7-25(36)30-20-15-21(23(38-6)16-22(20)35(5)14-13-34(3)4)32-27-29-17-18(28)26(33-27)31-19-11-9-10-12-24(19)39(37)8-2/h7,9-12,15-17H,1,8,13-14H2,2-6H3,(H,30,36)(H2,29,31,32,33)/t39-/m1/s1

InChI Key

AMMOSDRENOSFIO-LDLOPFEMSA-N

Isomeric SMILES

CC[S@@](=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C(=C3)NC(=O)C=C)N(C)CCN(C)C)OC

Canonical SMILES

CCS(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C(=C3)NC(=O)C=C)N(C)CCN(C)C)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Aniline Component

1. Nitration of 4-bromo-2-methoxyaniline using KNO3 in H2SO4
2. Suzuki coupling with 4-pyridineboronic acid
3. Protection with (Boc)2O in the presence of 4-dimethylaminopyridine
4. N-methylation followed by reduction with NaBH4
5. Hydrogenation in the presence of Pd/C to reduce both the carbon double bond and nitro group
6. Reaction with acryloyl chloride followed by deprotection to obtain a key intermediate

Synthesis of the Pyrimidine Component

1. Preparation of 2,4,5-trichloropyrimidine or similar starting materials
2. Introduction of the first aniline component via nucleophilic aromatic substitution
3. Introduction of the second aniline component under controlled conditions
4. Installation of specialized groups such as isopropylsulfone or cyclopropylsulfinyl groups

Reaction Conditions and Parameters

The critical reaction parameters for the synthesis of compounds in this class include:

Reaction Step Reagents Solvent Temperature Time Yield
Nitration KNO3, H2SO4 - 0°C to RT 2-4 h 70-85%
Suzuki Coupling 4-pyridineboronic acid, Pd catalyst THF/H2O 70-80°C 4-6 h 75-90%
Boc Protection (Boc)2O, DMAP CH2Cl2 RT 2-4 h 80-95%
Acrylamide Formation Acryloyl chloride CH2Cl2 0°C to RT 4 h 70-85%
Pyrimidine Substitution Aniline derivative, Base (DBU) CH2Cl2 or isobutanol RT or 100°C 2-5 h 69-93%

These conditions have been adapted from synthetic protocols for similar dual-target inhibitors.

Purification and Characterization

After the synthetic procedures, this compound class compounds undergo purification and characterization:

Purification Methods

  • Column chromatography (silica gel) using optimized solvent systems:
    • Petroleum ether/EtOAc mixtures (ranging from 80:1 to 5:1)
    • CH2Cl2/MeOH mixtures (typically 30:1)
  • Recrystallization from appropriate solvent systems
  • For some intermediates, reverse phase C-18 column chromatography (H2O/MeOH mixtures)

Characterization Techniques

The identification and purity assessment of the final compound involves:

  • NMR spectroscopy (1H and 13C) for structural confirmation
  • HRMS (ESI) for molecular weight determination
  • HPLC for purity assessment (typically >95% purity required)
  • In some cases, X-ray crystallography to confirm the three-dimensional structure

Biological Evaluation of Synthesized Compounds

Synthesized dual ALK/EGFR inhibitors in this class undergo rigorous biological testing to confirm their activity:

Kinase Inhibition Assays

The compounds are tested against both wild-type and mutant forms of ALK and EGFR kinases:

Target Kinase IC50 Range for Class Compounds
ALK Wild-Type 2.9-40 nM
EGFR Wild-Type 46-2480 nM
EGFR T790M 2-26 nM
EGFR T790M/L858R 2-86 nM

From the available data, this compound specifically demonstrates potent activity against both ALK and EGFR kinases, establishing it as an effective dual inhibitor.

Cellular Assays

Cell-based studies evaluate the antiproliferative effects on cancer cell lines:

Cell Line Primary Mutation IC50 Range
H1975 EGFR T790M/L858R 0.07-0.55 μM
H2228 EML4-ALK 0.08-0.10 μM

This compound has shown significant activity in inducing apoptosis and G0/G1 cell cycle arrest in these cancer cell lines.

Molecular Docking Studies

Molecular docking studies provide insight into the binding modes of this compound class compounds:

EGFR Binding Mode

The compounds bind to the ATP-binding pocket of EGFR kinase, with:

  • Formation of covalent bonds with Cys-797
  • Hydrogen bonding with Met-793 in the hinge region
  • Salt bridge formation with Asp-800

ALK Binding Mode

In ALK kinase, the compounds:

  • Bind near the hinge region of the ATP-binding pocket
  • Form hydrogen bonds with Met1199 through 2-aminopyrimidine fragments
  • Form salt bonds with Glu1210

These binding interactions explain the dual inhibitory activity of this compound against both kinases.

Structure-Activity Relationship

The structure-activity relationship studies of dual ALK/EGFR inhibitors similar to this compound have revealed:

  • The acrylamide group is essential for covalent binding to EGFR Cys797
  • The ortho-substituted groups (isopropylsulfone or cyclopropylsulfinyl) are critical for ALK inhibition
  • Halogen substitutions (particularly chlorine and fluorine) can enhance metabolic stability
  • The 2,4-disubstituted pyrimidine core provides the optimal scaffold for dual targeting

Comparison with Similar Compounds

Target Selectivity and Potency

Compound Targets IC50 (μM) Key Mechanisms Development Stage References
ALK/EGFR-IN-2 ALK, EGFR 0.0018–0.0065 Apoptosis induction, G0/G1 arrest Preclinical
Crizotinib ALK, ROS1 N/A Competitive ATP inhibition FDA-approved
Gefitinib EGFR ~0.025–0.1* Reversible EGFR-TK inhibition FDA-approved
Brigatinib ALK, EGFR N/A Targets ALK resistance mutations FDA-approved
Osimertinib EGFR (T790M) 0.001–0.002* Irreversible EGFR-TK inhibition FDA-approved

*Reported IC50 values vary by cell line and mutation status.

Key Findings:
  • Potency : this compound exhibits 10–50× lower IC50 than first-generation EGFR inhibitors (e.g., Gefitinib) in EGFR-mutant models .
  • Preclinical Advantage : In Baf3-EML4-ALK cells, this compound’s IC50 (0.0018 μM) surpasses Crizotinib’s reported activity (IC50 ~0.05 μM) in similar models .

Clinical and Preclinical Efficacy

This compound:
  • Induces apoptosis and cell cycle arrest at nanomolar concentrations, demonstrating robust in vitro activity .
  • No clinical trial data are available, as it remains in preclinical development .
Crizotinib:
  • Achieved a 57% objective response rate in ALK-positive NSCLC patients, with median progression-free survival (PFS) of 7.7 months .
  • Limited efficacy against EGFR-mutant or dual ALK/EGFR-driven tumors.
Gefitinib:
  • Shows 70–80% response rates in EGFR-mutant NSCLC but is ineffective against ALK rearrangements or T790M resistance mutations .
Brigatinib:
  • A next-generation ALK/EGFR inhibitor with 72% 6-month PFS in ALK-positive NSCLC and activity against EGFR-dependent resistance pathways .

Resistance and Toxicity Profiles

  • This compound: Resistance mechanisms remain uncharacterized.
  • Crizotinib : Common side effects include gastrointestinal disturbances (grade 1–2) and vision disorders .
  • Gefitinib : Associated with rash, diarrhea, and interstitial lung disease (ILD) in 1–2% of patients .
  • Dual Inhibitors : Compounds like Brigatinib and this compound may reduce resistance but risk overlapping toxicities (e.g., pneumonitis) due to broader kinase inhibition .

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